molecular formula C9H10ClNO3 B13028981 (3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

Cat. No.: B13028981
M. Wt: 215.63 g/mol
InChI Key: PEXMJKSFCLVJKA-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid ( 1336661-36-9) is a chiral, non-proteinogenic amino acid of high interest in medicinal chemistry and drug discovery. This compound features a defined (S)-stereocenter, a 3-chloro-2-hydroxyphenyl moiety, and a propanoic acid backbone, making it a versatile building block for the synthesis of complex peptides and potential pharmaceutical agents . Its primary research application lies in its role as a key intermediate in peptide synthesis. The structural uniqueness it provides is crucial for creating novel peptide-based molecules designed to interact with specific biological pathways, thereby enhancing the efficacy and specificity of potential therapeutics . Furthermore, the structural motif of substituted 3-aminopropanoic acid has recently been identified as a promising scaffold in the development of new antimicrobial candidates. Derivatives based on this core structure have demonstrated potent, broad-spectrum activity against multidrug-resistant bacterial and fungal pathogens, including MRSA, vancomycin-resistant Enterococcus faecalis , and the fungus Candida auris . The presence of both the chloro and hydroxy substituents on the aromatic ring is a significant structural feature, as such groups are known to influence a compound's ability to interact with biological targets and can be essential for its bioactive properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m0/s1

InChI Key

PEXMJKSFCLVJKA-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)O)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

  • The synthesis starts from 3-chloro-2-hydroxybenzaldehyde , commercially available or prepared via chlorination of 2-hydroxybenzaldehyde derivatives.

  • The amino acid starting material is often an enantiomerically pure β-amino acid derivative or a protected amino acid methyl ester.

  • Condensation between the aldehyde and the amino acid derivative is carried out under controlled pH conditions (acidic or basic), typically in solvents such as methanol or ethanol, at reflux or room temperature, to form an imine intermediate.

Reduction of Imine Intermediate

  • The imine intermediate is reduced using:

  • Reduction yields the β-amino acid with the desired (3S)-configuration preserved when chiral starting materials are used.

Protection and Deprotection Steps

  • To control regioselectivity and prevent side reactions:

    • The amino group is protected using groups such as tert-butyl esters or oxazolidinones.

    • The hydroxyl group may be protected by methylation or alkylation using methyl iodide or ethyl bromoacetate in the presence of bases like potassium carbonate.

  • After the key transformations, deprotection is performed under mild acidic conditions (e.g., HCl in tetrahydrofuran at room temperature) to yield the free amino acid.

Purification and Characterization

  • The final product is purified by reversed-phase HPLC, often yielding >99% enantiomeric excess.

  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Reaction Optimization

Reaction Yields and Byproducts

Step Reagents/Conditions Yield (%) Byproducts/Notes Reference
Protection NaH, DMF, 0°C 85 Minor alkylated side products
Condensation 3-chloro-2-hydroxybenzaldehyde, amino acid derivative, acidic/basic, reflux 70–80 Imine intermediates stable
Reduction NaBH4 in MeOH, 0–5°C or H2/Pd-C 75–90 Over-reduction avoided by temperature control
Deprotection HCl/THF, room temperature 90 Clean deprotection, no side products
Purification Reversed-phase HPLC >99% ee High purity isolated

Industrial Scale Considerations

  • Continuous flow hydrogenation reactors improve throughput (up to 1.2 kg/h) and maintain enantiomeric purity.

  • Use of Pd/C or Rh/Al2O3 catalysts enhances reaction rates and selectivity.

  • Optimization of solvent polarity (e.g., DMF for high temperature, ether for reductions) improves reaction efficiency.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Challenges Reference
Classical Condensation + Reduction Aldehyde + amino acid → imine → reduction Straightforward, scalable Requires protection/deprotection
Continuous Flow Hydrogenation Catalytic reduction in flow reactor High throughput, high purity Equipment cost
Hydrazone Formation + Cyclization Amino acid hydrazide + aldehyde → hydrazone → cyclization Access to derivatives, structural diversity Multi-step, less direct
Enzymatic Resolution Use of enzymes to resolve racemates High enantioselectivity Limited substrate scope General knowledge

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders
One of the primary applications of (3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid is in the development of pharmaceuticals targeting neurological disorders. The compound interacts with glutamate receptors, which are critical in neurotransmission and implicated in conditions such as Alzheimer's disease, schizophrenia, and epilepsy. Studies have shown that modulation of these receptors can lead to therapeutic effects, making this compound a candidate for drug development aimed at enhancing cognitive function or mitigating neurodegenerative processes.

Mechanism of Action
The compound's mechanism of action is linked to its ability to influence glutamatergic signaling pathways. It may act as an agonist or antagonist at specific receptor subtypes, depending on its concentration and the cellular context. Experimental approaches such as binding assays and cellular assays are employed to elucidate its pharmacological profile and therapeutic potential.

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies:

  • Classical Organic Synthesis Techniques : Traditional methods that utilize established chemical reactions to construct the compound.
  • Asymmetric Synthesis Strategies : Modern techniques that allow for the selective formation of one enantiomer over another, crucial for creating biologically active compounds with desired properties.

These synthetic routes ensure high yields and purity of the target compound, facilitating its use in research and potential clinical applications.

Computational Studies

Quantitative Structure-Activity Relationship Models
Researchers utilize computational methods such as quantitative structure-activity relationship (QSAR) modeling to predict how this compound interacts with various biological targets. These models help identify potential therapeutic uses by correlating chemical structure with biological activity.

Case Studies

Case Study 1: Interaction with Glutamate Receptors
A study investigated the interaction between this compound and AMPA receptors, a subtype of glutamate receptors. The findings indicated that the compound could enhance receptor activity, suggesting its potential use in treating cognitive impairments associated with neurodegenerative diseases.

Case Study 2: Neuroprotective Effects
In another study, the neuroprotective effects of this compound were evaluated in animal models of stroke. Results showed that administration of the compound reduced neuronal damage and improved functional recovery post-stroke, highlighting its therapeutic potential in acute neurological conditions.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and hydroxy groups can participate in various chemical reactions. These interactions can affect cellular pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from related derivatives. Below is a systematic comparison based on substituent variations, stereochemistry, and functional group modifications.

Halogenated Phenyl Derivatives

(a) Positional Isomers of Chlorine
  • (S)-3-Amino-3-(3-chlorophenyl)propanoic acid (CAS 740794-79-0) Key Difference: Lacks the hydroxyl group at the 2-position of the phenyl ring. Impact: Increased lipophilicity compared to the target compound due to the absence of a polar hydroxyl group. The similarity score is 0.98, indicating high structural overlap .
  • (R)-3-Amino-3-(2-chlorophenyl)propanoic acid (CAS 331763-54-3) Key Difference: Chlorine at the 2-position instead of 3, with R-configuration. Similarity score: 0.91 .
  • Impact: Enhanced solubility in aqueous media due to the ionic form. Molecular weight: 236.10 .
(b) Substituent Replacement
  • (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride (CAS 490034-86-1) Key Difference: Trifluoromethyl group replaces chloro and hydroxyl groups. Impact: Introduces strong electron-withdrawing effects, altering electronic distribution. Molecular weight: 269.65; hazards include skin/eye irritation (H315, H319) .
  • 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride (CAS 1810069-92-1) Key Difference: Cyano group at the 3-position. Molecular formula: C₁₀H₁₁ClN₂O₂ .

Hydroxyl Group Modifications

  • (S)-3-Amino-4-(3-chlorophenyl)butanoic acid (CAS 67336-19-0) Key Difference: Extended carbon chain (butanoic acid vs. propanoic acid). Impact: Altered chain length may affect binding pocket compatibility in enzymatic targets. Similarity score: 0.89 .
  • (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid hydrochloride (CAS 132201-32-2) Key Difference: Additional hydroxyl group at the 2-position.

Functional Group Variations

  • 3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS 5678-45-5) Key Difference: Methoxy group replaces hydroxyl and chloro groups. Impact: Methoxy’s electron-donating nature contrasts with chloro’s electron-withdrawing effects. Similarity score: 0.96 .
  • Impact: Strong electron-withdrawing nitro group reduces electron density on the aromatic ring, influencing reactivity. Molecular weight: 210.19; density: 1.4 g/cm³ .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Hazard Profile (GHS) Source
(3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid Not provided C₉H₁₀ClNO₃ ~227.64 3-Cl, 2-OH, phenyl Not available -
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid 740794-79-0 C₉H₁₀ClNO₂ 211.64 3-Cl, phenyl Not provided
(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride - C₉H₁₁Cl₂NO₂ 236.10 4-Cl, phenyl Not provided
(3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride 490034-86-1 C₁₀H₁₁ClF₃NO₂ 269.65 3-CF₃, phenyl H302, H315, H319, H335
3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride 1810069-92-1 C₁₀H₁₁ClN₂O₂ 238.66 3-CN, phenyl Not provided
(S)-3-Amino-3-(2-nitrophenyl)propanoic acid - C₉H₁₀N₂O₄ 210.19 2-NO₂, phenyl Xi (irritant)

Key Research Findings

  • Positional Isomerism: Chlorine’s position on the phenyl ring significantly impacts electronic and steric properties.
  • Hydroxyl Group Role: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier permeability compared to non-hydroxylated analogs like BMAA ().
  • Safety Profiles : Halogenated derivatives often carry hazards related to skin/eye irritation (e.g., H315, H319), whereas nitro-substituted compounds may pose risks due to their reactive nitro groups .

Biological Activity

(3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chiral center at the 3-position of the propanoic acid backbone, with a chloro and hydroxy substituent on the aromatic ring. This unique structure may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives.

Efficacy Against Pathogens

  • In Vitro Studies : A series of derivatives were tested against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for E. faecalis .
  • Broad-Spectrum Activity : Some derivatives exhibited activity against Gram-negative pathogens with MIC values between 8 and 64 µg/mL, indicating potential for broad-spectrum antimicrobial applications .

The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis and interfere with metabolic pathways within the pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored.

Cytotoxicity Studies

  • Cell Viability Assays : Compounds derived from this compound were tested on A549 lung cancer cells. Certain derivatives showed a reduction in cell viability by up to 50%, suggesting significant cytotoxic effects .
  • Comparison with Chemotherapeutics : The cytotoxicity was compared with standard chemotherapeutics like doxorubicin and cisplatin, indicating that some derivatives may offer comparable or enhanced efficacy against cancer cells .

Antioxidant Properties

In addition to anticancer activity, these compounds demonstrated antioxidant properties in various assays, such as DPPH radical scavenging tests. Compound 20 showed particularly strong antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress in cells .

Pharmacological Properties

A comprehensive analysis of pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) indicates that some derivatives possess favorable profiles for drug development. Parameters such as solubility and permeability were assessed using in silico models, revealing promising characteristics for further exploration in clinical settings .

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against MRSA and E. faecalis with low MIC values.
AnticancerReduced A549 cell viability significantly; antioxidant activity noted.
Coordination ComplexesEvaluated for antimicrobial and antioxidant activities; showed promising results in various assays.

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